

SC-19220 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: SC-19220
Cat. No.: B1680854

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Application Notes and Protocols: SC-19220

Audience: Researchers, scientists, and drug development professionals.

Topic: **SC-19220** Solubility and Handling

Introduction

SC-19220 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] As a member of the dibenzoxazepine class of compounds, it is a valuable tool for investigating the physiological and pathological roles of the PGE2-EP1 signaling pathway.[1][3] This pathway is implicated in various processes, including pain, inflammation, fever, and cancer.[2][4] Due to its low solubility in aqueous solutions, proper preparation of stock and working solutions is critical for successful experimental outcomes. These notes provide detailed protocols for the solubilization and use of **SC-19220** in research settings.

Physicochemical Properties

- Formal Name: 8-chloro-dibenz[b,f][1][4]oxazepine-10(11H)-carboxy-(2-acetyl)hydrazide[1]
- CAS Number: 19395-87-0[1]
- Molecular Formula: C₁₆H₁₄ClN₃O₃[1]
- Formula Weight: 331.8 g/mol [1]

- Appearance: Crystalline solid[1][3]

Solubility Data

SC-19220 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) but is sparingly soluble in aqueous buffers.[3] For biological experiments, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final concentration in the aqueous medium.

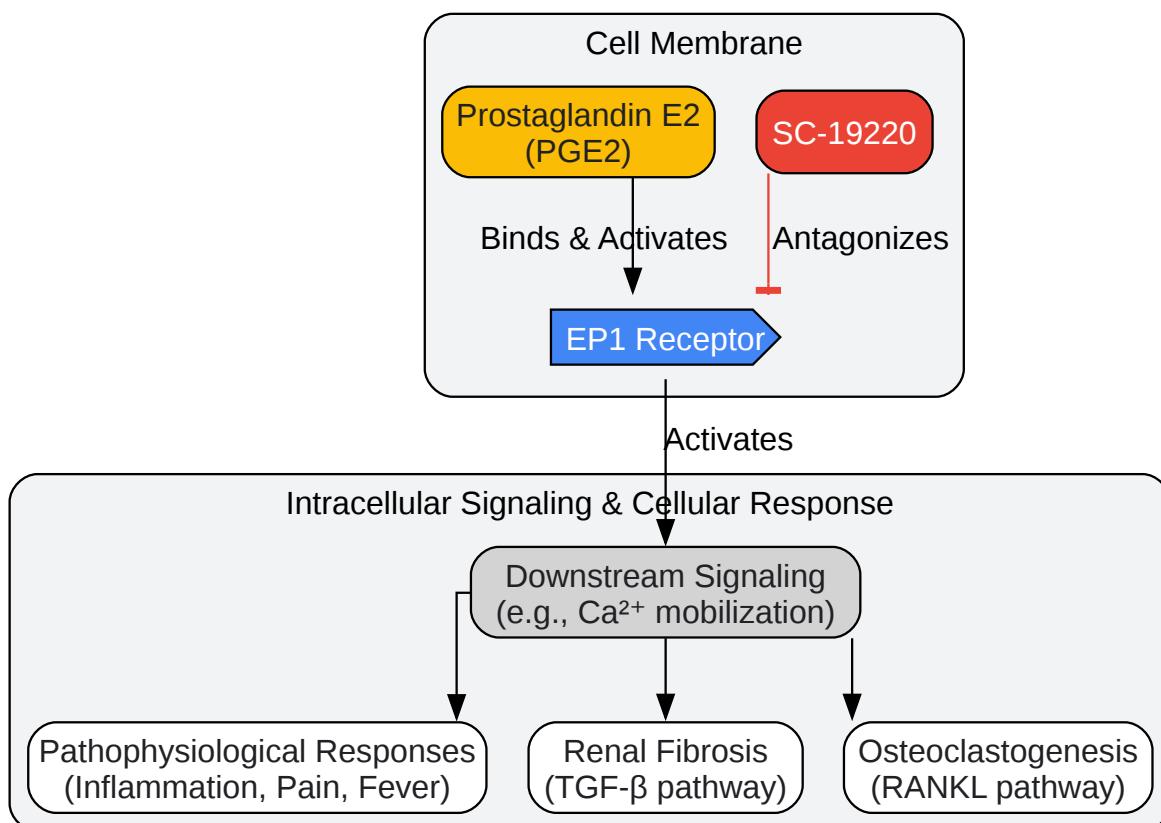
The following table summarizes the solubility of **SC-19220** in various solvents.

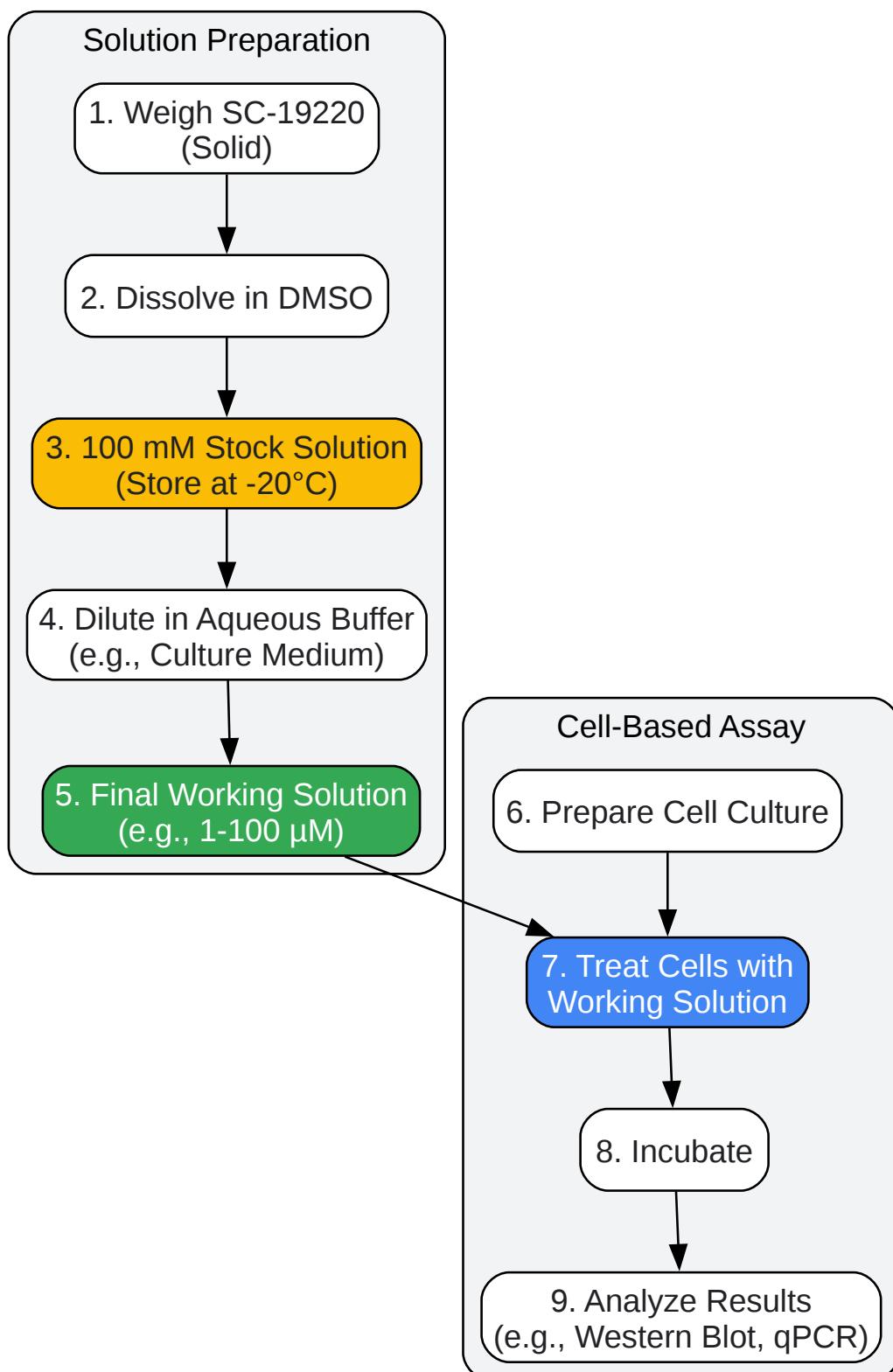
Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Source	Notes
DMSO	>14 mg/mL	>42.2 mM	Cayman Chemical[1]	---
~14 mg/mL	~42.2 mM	Cayman Chemical[3]	---	
33.18 mg/mL	100 mM	LabSolutions[5]	---	
DMF	>25 mg/mL	>75.3 mM	Cayman Chemical[1]	---
Ethanol	<0.02 mg/mL	<0.06 mM	Cayman Chemical[1]	Insoluble
8.29 mg/mL	25 mM	LabSolutions[5]	With gentle warming	
PBS (pH 7.2)	<0.02 mg/mL	<0.06 mM	Cayman Chemical[1]	Sparingly soluble
DMSO:PBS (1:2)	0.3 mg/mL	0.9 mM	Cayman Chemical[1][3]	Prepared by dilution from DMSO stock

Note on Ethanol Solubility: There is a significant discrepancy in the reported solubility of **SC-19220** in ethanol. Researchers should perform small-scale solubility tests to determine the appropriate concentration for their specific experimental needs if using ethanol.

Signaling Pathway of SC-19220

SC-19220 acts as a selective antagonist at the G-protein coupled EP1 receptor. Prostaglandin E2 (PGE2) is the endogenous ligand for this receptor. By blocking the binding of PGE2, **SC-19220** inhibits downstream signaling cascades. This has been shown to affect various cellular processes, including the inhibition of RANKL-induced osteoclastogenesis and the mitigation of TGF- β -induced renal fibrosis.[6][7]



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